molecular formula C7H12O3 B1315346 5,8-Dioxaspiro[3.4]octane-2-methanol CAS No. 545882-60-8

5,8-Dioxaspiro[3.4]octane-2-methanol

Cat. No. B1315346
M. Wt: 144.17 g/mol
InChI Key: LJVOOONKTBAYNA-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-methanol is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is typically stored in a refrigerator and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5,8-Dioxaspiro[3.4]octane-2-methanol is 1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 . This compound contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

5,8-Dioxaspiro[3.4]octane-2-methanol is a liquid at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

However, it’s worth noting that compounds like this one, which belong to the class of organic compounds known as aliphatic heterocycles , are often used as building blocks in the synthesis of more complex molecules . They can be used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, and precautionary statements include P261, P280, P304, P305, P338, P340, P351 .

properties

IUPAC Name

5,8-dioxaspiro[3.4]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVOOONKTBAYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477034
Record name 5,8-Dioxaspiro[3.4]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dioxaspiro[3.4]octane-2-methanol

CAS RN

545882-60-8
Record name 5,8-Dioxaspiro[3.4]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium/carbon (10%) was added to a solution of 2-[(benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane (22.0 gm, 94.0 mmol) (step c) in methanol and the mixture was stirred at room temperature under hydrogen balloon for about 4 hours. It was filtered through celite bed and residue was washed with methanol. The combined filtrate was concentrated under reduced pressure.
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